

Spectroscopic data (NMR, IR, MS) of 1,1-Diethoxy-N,N-dimethylmethanamine

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Compound of Interest

Compound Name:	1,1-Diethoxy-N,N-dimethylmethanamine
Cat. No.:	B195914

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A comprehensive analysis of the spectroscopic data for **1,1-Diethoxy-N,N-dimethylmethanamine**, a versatile reagent in organic synthesis, is presented. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed spectral information and the methodologies for its acquisition.

Spectroscopic Data of 1,1-Diethoxy-N,N-dimethylmethanamine

The structural elucidation of **1,1-Diethoxy-N,N-dimethylmethanamine**, also known as N,N-Dimethylformamide diethyl acetal, relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data compiled below provides a detailed spectroscopic signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data:

Experimental ¹H NMR data indicates the following chemical shifts (δ) in deuterated chloroform (CDCl_3): the ethoxy groups exhibit signals for the methylene protons as a quartet around δ 3.5-3.7 ppm and the methyl protons as a triplet around δ 1.2 ppm.^[1] In deuterated dimethyl

sulfoxide (DMSO-d₆), the N,N-dimethyl groups are observed in the range of δ 3.06-3.34 ppm, while the methine proton gives a signal between δ 7.67-8.07 ppm.[1] For a more precise, predicted dataset, the following values are provided:

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~3.50	Quartet	~7.0	4H	-O-CH ₂ -CH ₃
~2.25	Singlet	-	6H	-N(CH ₃) ₂
~4.50	Singlet	-	1H	CH
~1.15	Triplet	~7.0	6H	-O-CH ₂ -CH ₃

¹³C NMR (Carbon-13 NMR) Data:

While specific experimental ¹³C NMR data is not readily available in the searched literature, a predicted spectrum provides the following expected chemical shifts:

Chemical Shift (δ) ppm	Assignment
~101.0	CH(OEt) ₂
~60.0	-O-CH ₂ -CH ₃
~40.0	-N(CH ₃) ₂
~15.0	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **1,1-Diethoxy-N,N-dimethylmethanamine** is characterized by strong absorption bands corresponding to its functional groups. The carbon-oxygen single bond of the acetal and the carbon-nitrogen bond of the amine are particularly prominent.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975-2850	Strong	C-H stretching (alkane)
1250-1350	Strong	C-N stretching (amine) ^[1]
1050-1150	Strong	C-O stretching (acetal) ^[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1,1-Diethoxy-N,N-dimethylmethanamine** results in the formation of a molecular ion and characteristic fragment ions. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 147.2154.^[1]

m/z	Relative Intensity (%)	Assignment
147	Moderate	[M] ⁺ (Molecular Ion)
102	High	[M - OCH ₂ CH ₃] ⁺
72	High	[CH(N(CH ₃) ₂) ₂] ⁺
44	Moderate	[N(CH ₃) ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of **1,1-Diethoxy-N,N-dimethylmethanamine** (10-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The sample is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-500 MHz. For ¹³C NMR, a frequency of 75-125 MHz is common. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

For the acquisition of the IR spectrum of liquid **1,1-Diethoxy-N,N-dimethylmethanamine**, a "neat" sample is prepared. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates, forming a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

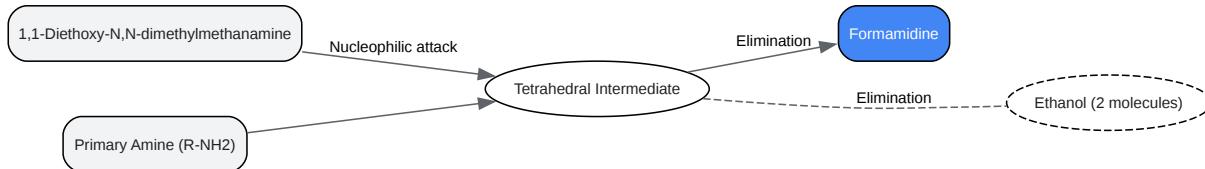
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the volatile liquid sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV). This causes the molecules to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mandatory Visualizations

Synthesis of Formamidines

1,1-Diethoxy-N,N-dimethylmethanamine is a key reagent in the synthesis of formamidines, which are important intermediates in the production of pharmaceuticals and agrochemicals.

The reaction involves the condensation of the acetal with a primary amine.[1]

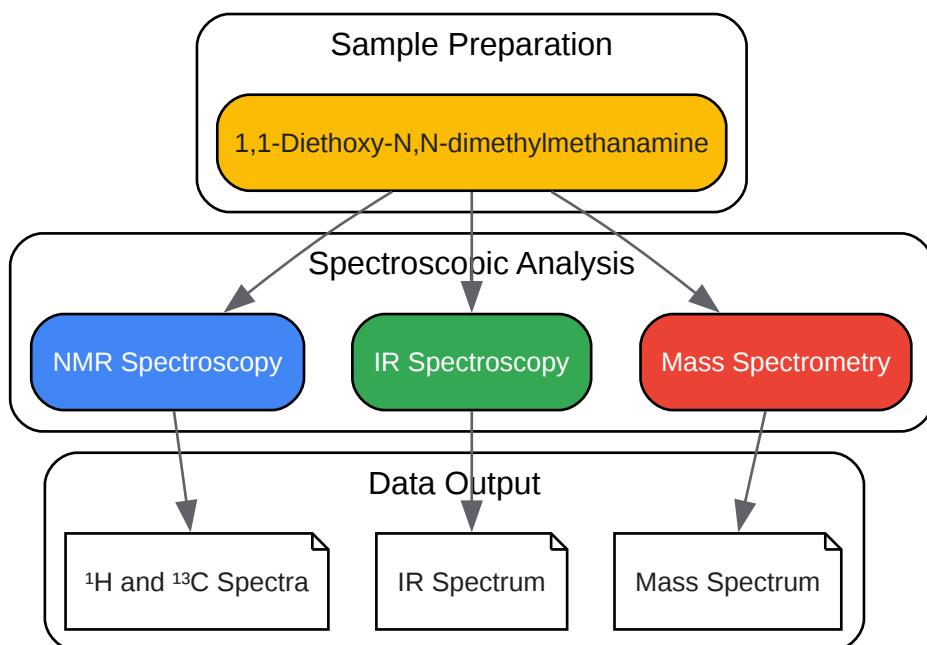


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Synthesis of Formamidines Workflow

Spectroscopic Data Acquisition Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data discussed in this guide.



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Spectroscopic Analysis Workflow

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References

- 1. nbinno.com [nbinno.com]
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